molecular formula C9H8ClNO3 B13918889 Methyl 4-amino-2-chloro-5-formylbenzoate

Methyl 4-amino-2-chloro-5-formylbenzoate

Cat. No.: B13918889
M. Wt: 213.62 g/mol
InChI Key: WDOPXYKVWCYIMD-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-chloro-5-formylbenzoate is an organic compound with a complex structure that includes an amino group, a chloro substituent, and a formyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-chloro-5-formylbenzoate typically involves multi-step organic reactions. One common method starts with the chlorination of methyl 4-amino-5-formylbenzoate, followed by the introduction of the formyl group through a formylation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure consistent quality. The process may include steps such as purification through crystallization or distillation to remove impurities and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-chloro-5-formylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products Formed

    Oxidation: Methyl 4-amino-2-chloro-5-carboxybenzoate.

    Reduction: Methyl 4-amino-2-chloro-5-hydroxymethylbenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-amino-2-chloro-5-formylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-chloro-5-formylbenzoate involves its interaction with specific molecular targets. The amino and formyl groups can form hydrogen bonds with biological molecules, while the chloro substituent can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-2-formylbenzoate: Similar structure but lacks the amino group.

    Methyl 2-chloro-5-formylbenzoate: Similar structure but with different positioning of the formyl group.

    Methyl 4-amino-5-formylbenzoate: Similar structure but lacks the chloro substituent.

Uniqueness

Methyl 4-amino-2-chloro-5-formylbenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both an amino and a chloro group allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

methyl 4-amino-2-chloro-5-formylbenzoate

InChI

InChI=1S/C9H8ClNO3/c1-14-9(13)6-2-5(4-12)8(11)3-7(6)10/h2-4H,11H2,1H3

InChI Key

WDOPXYKVWCYIMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)C=O)N)Cl

Origin of Product

United States

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